

What is Vegfr-2-IN-33?

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An In-depth Technical Guide to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Its Inhibition

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal Liver Kinase 1 (Flk-1) in mice, is a pivotal receptor tyrosine kinase (RTK) that plays a central role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is critical for embryonic development, wound healing, and tissue regeneration.[3][4] However, pathological angiogenesis, driven by the overexpression of VEGFR-2 and its ligands (VEGFs), is a hallmark of several diseases, most notably cancer, where it facilitates tumor growth, invasion, and metastasis.[5][6][7] Consequently, VEGFR-2 has emerged as a major therapeutic target for the development of anti-cancer drugs.[8] This guide provides a comprehensive overview of VEGFR-2, its signaling pathways, and the mechanism of its inhibition, with a focus on small molecule inhibitors. While information on a specific compound designated "Vegfr-2-IN-33" is not publicly available, this guide will utilize data on a representative inhibitor, VEGFR-2-IN-30, to illustrate the principles of VEGFR-2 inhibition.

VEGFR-2: Structure and Function

VEGFR-2 is a transmembrane glycoprotein composed of three main domains: an extracellular domain (ECD), a transmembrane domain (TMD), and an intracellular domain (ICD).[9][10]

• Extracellular Domain (ECD): The ECD consists of seven immunoglobulin (Ig)-like subdomains. The second and third Ig-like domains are primarily responsible for binding to its



main ligand, VEGF-A.[9][10]

- Transmembrane Domain (TMD): This single-pass transmembrane helix anchors the receptor to the cell membrane.
- Intracellular Domain (ICD): The ICD possesses intrinsic tyrosine kinase activity and is composed of a juxtamembrane domain (JMD), a kinase domain (which includes an ATP-binding site), and a C-terminal tail.[9][10]

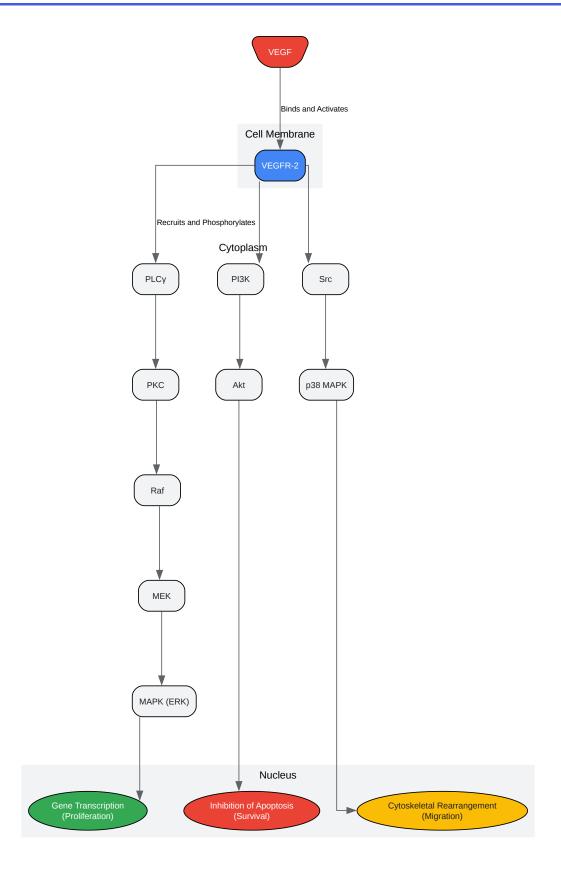
Upon binding of a VEGF ligand, VEGFR-2 undergoes dimerization, leading to the autophosphorylation of specific tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling pathways that ultimately regulate endothelial cell proliferation, migration, survival, and vascular permeability.[1][11]

VEGFR-2 Signaling Pathways

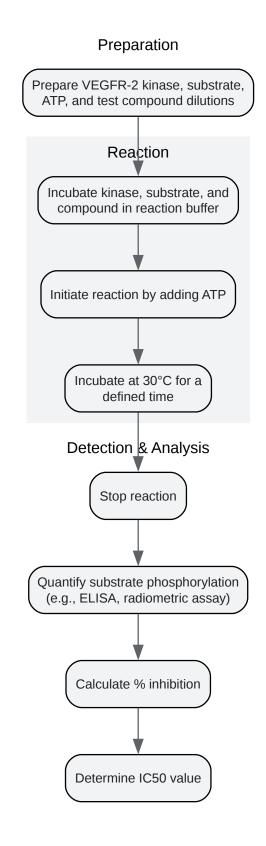
The activation of VEGFR-2 triggers several key downstream signaling pathways that are crucial for angiogenesis. The primary pathways include:

- PLCy-PKC-MAPK Pathway: This pathway is essential for endothelial cell proliferation.[1][2]
 Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCy),
 which in turn activates Protein Kinase C (PKC). This leads to the activation of the Raf-MEK-MAPK cascade, culminating in the transcription of genes that promote cell proliferation.[1][9]
- PI3K-Akt Pathway: This pathway is critical for endothelial cell survival.[1][11] Activated
 VEGFR-2 can activate Phosphatidylinositol 3-kinase (PI3K), which then activates Akt (also
 known as Protein Kinase B). Akt, in turn, phosphorylates and inactivates pro-apoptotic
 proteins, thereby promoting cell survival.[1][9]
- Src-p38 MAPK Pathway: This pathway is involved in regulating endothelial cell migration.[11]
 VEGFR-2 activation can lead to the activation of Src family kinases and the p38 MAPK
 pathway, which are important for the cytoskeletal rearrangements required for cell motility.[9]









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